molecular formula C9H8F4 B1390670 2-(1,1-Difluoropropyl)-1,4-difluorobenzene CAS No. 1138445-40-5

2-(1,1-Difluoropropyl)-1,4-difluorobenzene

Cat. No.: B1390670
CAS No.: 1138445-40-5
M. Wt: 192.15 g/mol
InChI Key: BLNLJNABBMEEHA-UHFFFAOYSA-N
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Description

2-(1,1-Difluoropropyl)-1,4-difluorobenzene is an organic compound characterized by the presence of two fluorine atoms attached to a benzene ring and a difluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Difluoropropyl)-1,4-difluorobenzene typically involves the introduction of fluorine atoms into the benzene ring and the attachment of a difluoropropyl group. One common method involves the reaction of 1,4-difluorobenzene with 1,1-difluoropropyl halide in the presence of a strong base, such as potassium tert-butoxide, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(1,1-Difluoropropyl)-1,4-difluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The difluoropropyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction Reactions: Products include reduced derivatives of the original compound.

Scientific Research Applications

2-(1,1-Difluoropropyl)-1,4-difluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoropropyl)-1,4-difluorobenzene involves its interaction with molecular targets through its fluorine atoms and difluoropropyl group. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The difluoropropyl group can interact with hydrophobic regions of target molecules, influencing their activity and function.

Comparison with Similar Compounds

  • 2-(1,1-Difluoropropyl)-1,3-difluorobenzene
  • 2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene
  • 1-(1,1-Difluoropropyl)-4-fluorobenzene

Comparison: Compared to similar compounds, 2-(1,1-Difluoropropyl)-1,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(1,1-difluoropropyl)-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4/c1-2-9(12,13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNLJNABBMEEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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